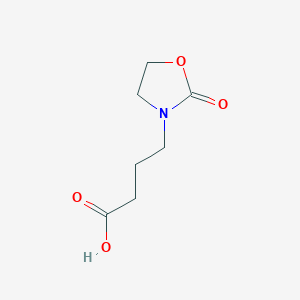

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Description

The exact mass of the compound 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)2-1-3-8-4-5-12-7(8)11/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFCIHCFICKKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933686-66-9 | |

| Record name | 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid"

An In-Depth Technical Guide to the Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

Authored by: A Senior Application Scientist

Introduction

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a valuable chemical intermediate in the development of various pharmaceuticals and biologically active molecules. Its structure combines a stable oxazolidinone ring, a common motif in medicinal chemistry, with a flexible butanoic acid chain, making it a versatile building block for further chemical elaboration. This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both technical accuracy and practical applicability.

Strategic Approach to Synthesis: N-Alkylation of 2-Oxazolidinone

The most direct and logical approach to the synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid involves the N-alkylation of 2-oxazolidinone. This strategy is predicated on the nucleophilicity of the nitrogen atom within the oxazolidinone ring after deprotonation by a suitable base. The alkylating agent of choice is a derivative of butanoic acid, typically an ester of a 4-halobutanoic acid, to prevent undesirable side reactions that could occur with a free carboxylic acid. The synthesis can be conceptually broken down into two key stages:

-

N-Alkylation: Reaction of 2-oxazolidinone with a 4-halobutanoate ester.

-

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

This approach is analogous to well-established procedures for the N-alkylation of related heterocyclic systems, such as the synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, where a similar N-alkylation with a 4-halobutyrate is the key step[1].

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the success of this synthesis.

-

Choice of Base: The pKa of the N-H bond in 2-oxazolidinone is approximately 17. Therefore, a strong base is required for complete deprotonation to form the nucleophilic anion. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices as they are strong, non-nucleophilic bases that generate a salt of the oxazolidinone, minimizing side reactions. The use of strong organometallic bases like n-butyllithium is also common in oxazolidinone chemistry, particularly for N-acylation[2].

-

Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the oxazolidinone anion. DMF, in particular, is often used for N-alkylation reactions due to its high dielectric constant, which promotes SN2 reactions.

-

Alkylating Agent: An ethyl or methyl ester of 4-bromobutanoic acid is a suitable alkylating agent. The bromo-substituent is a good leaving group, and the ester functionality is stable under the basic reaction conditions of the alkylation step. Using an ester prevents the free carboxylic acid from being deprotonated by the base, which would render it unreactive towards the oxazolidinone anion.

-

Hydrolysis Conditions: The final step requires the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as THF. LiOH is often preferred for the hydrolysis of hindered esters and for cleaving acyl groups from chiral oxazolidinones, as it can be effective at low temperatures, preserving stereochemical integrity where applicable[3][4]. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final product.

Experimental Protocols

PART 1: Synthesis of Ethyl 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoate

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Oxazolidinone | 87.08 | 5.00 g | 0.0574 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.53 g | 0.0632 |

| Ethyl 4-bromobutanoate | 195.05 | 12.3 g (8.5 mL) | 0.0631 |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Ammonium Chloride (aq) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-oxazolidinone (5.00 g, 0.0574 mol).

-

Add anhydrous DMF (100 mL) to the flask and stir until the 2-oxazolidinone is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.53 g of a 60% dispersion in mineral oil, 0.0632 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

-

Cool the mixture back to 0 °C.

-

Add ethyl 4-bromobutanoate (12.3 g, 0.0631 mol) dropwise via the dropping funnel over 20 minutes.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate as a clear oil.

PART 2: Hydrolysis to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate | 201.21 | (Assuming 0.050 mol from Part 1) | 0.050 |

| Lithium Hydroxide Monohydrate | 41.96 | 3.15 g | 0.075 |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Water | - | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolve the ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate (assuming ~0.050 mol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add lithium hydroxide monohydrate (3.15 g, 0.075 mol) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid as a white solid.

-

The product can be further purified by recrystallization if necessary.

Visualization of Workflow and Mechanism

Synthetic Workflow Diagram

Caption: Synthetic workflow for the two-step synthesis of the target compound.

Reaction Mechanism: N-Alkylation

Caption: Mechanism of N-alkylation via SN2 displacement.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. Each step can be monitored by standard analytical techniques to ensure the reaction is proceeding as expected.

-

Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of products in both steps. A change in the retention factor (Rf) will indicate the conversion of the starting material to the product.

-

Spectroscopic Confirmation: The structure of the intermediate ester and the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

-

In the ¹H NMR of the final product, one would expect to see characteristic peaks for the methylene groups of the butanoic acid chain and the oxazolidinone ring.

-

The disappearance of the ethyl ester signals (a quartet and a triplet) after hydrolysis confirms the formation of the carboxylic acid.

-

The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product (C₇H₁₁NO₄, MW: 173.17)[5][6].

-

-

Purity Assessment: The purity of the final compound can be assessed by high-performance liquid chromatography (HPLC) and by its melting point.

By following these analytical checks, a researcher can have high confidence in the identity and purity of the synthesized 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. The principles underlying this synthesis are fundamental in organic chemistry and are widely applied in the synthesis of a vast array of molecules, lending further authoritativeness to the proposed methodology.

References

- Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. (n.d.).

- evans enolate alkylation-hydrolysisx. (n.d.).

- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023, September 6).

- 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid - PubChemLite. (n.d.).

- WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents. (n.d.).

- (4s)-isopropyl-3-propionyl-2-oxazolidinone - Organic Syntheses Procedure. (n.d.).

- 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | SCBT. (n.d.).

Sources

- 1. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. connectsci.au [connectsci.au]

- 5. PubChemLite - 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid (C7H11NO4) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Introduction

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structure, which combines a carboxylic acid moiety with an oxazolidinone ring, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. The carboxylic acid group provides a handle for forming amide bonds and other functionalities, while the oxazolidinone core is a well-established pharmacophore found in several approved drugs. A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development, enabling informed decisions in areas such as formulation, reaction optimization, and analogue design.

This technical guide provides a comprehensive overview of the key physical and chemical characteristics of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. In the absence of extensive published experimental data for this specific molecule, this guide will focus on predicted properties, detailed experimental protocols for their determination, and a discussion of expected characteristics based on the well-understood chemistry of its constituent functional groups. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, empowering them to fully characterize and leverage the potential of this important chemical entity.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity and molecular structure.

Molecular Formula: C₇H₁₁NO₄[1]

Molecular Weight: 173.17 g/mol [1]

CAS Number: 933686-66-9

IUPAC Name: 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid

The structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid features a saturated five-membered oxazolidinone ring connected via its nitrogen atom to a four-carbon butanoic acid chain. The key functional groups that will dictate its physical and chemical behavior are the carboxylic acid and the cyclic carbamate (oxazolidinone).

Caption: Molecular structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid highlighting the key functional groups.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | -0.2 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 4 | PubChem |

| Topological Polar Surface Area | 67.9 Ų | PubChem |

The negative XlogP value suggests that 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is likely to be hydrophilic, with a preference for polar solvents over non-polar ones. The presence of both hydrogen bond donors (the carboxylic acid proton) and multiple acceptors (the carbonyl oxygens and the ester oxygen) further supports its polar nature and potential for good aqueous solubility.

Experimental Determination of Physical Properties

To obtain definitive data, experimental determination of the physical properties is essential. The following section outlines standard, reliable protocols for characterizing a novel solid compound like 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for accurately determining the melting range. Rapid heating can lead to a broad and inaccurate reading.

Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that a saturated solution is formed and that the system is at equilibrium.

-

Equilibration Time: A sufficient equilibration time is necessary to reach thermodynamic solubility.

-

Filtration: Crucial for removing undissolved particles that would otherwise lead to an overestimation of solubility.

Acid Dissociation Constant (pKa)

The pKa is the pH at which the carboxylic acid group is 50% ionized. This property governs the charge state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a common and accurate method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

-

pH Meter Calibration: Essential for accurate pH measurements.

-

Standardized Titrant: The exact concentration of the titrant must be known for accurate determination of the equivalence point.

-

Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated forms of the carboxylic acid are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of a molecule and for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the butanoic acid chain and the oxazolidinone ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons adjacent to the carbonyl group and the nitrogen atom will be deshielded and appear at a lower field compared to the other methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and the oxazolidinone (typically in the range of 170-180 ppm). The carbons of the butanoic acid chain and the oxazolidinone ring will appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, the following characteristic absorption bands are expected:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=O stretch (oxazolidinone): A strong, sharp band around 1750-1780 cm⁻¹.

-

C-N stretch: A band in the region of 1000-1350 cm⁻¹.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules like the one . In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 174.0761. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 172.0615.[2]

-

Fragmentation Pattern: High-energy collision-induced dissociation (CID) would likely lead to fragmentation of the butanoic acid side chain, with characteristic losses of water (H₂O) and the carboxyl group (COOH).

Chemical Properties: Reactivity and Stability

The chemical properties of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid are primarily dictated by its carboxylic acid and oxazolidinone functionalities.

Reactivity

-

Carboxylic Acid: The carboxylic acid group can undergo a variety of reactions, including:

-

Acid-base reactions: It will react with bases to form carboxylate salts.

-

Esterification: It can be converted to esters by reaction with alcohols under acidic conditions.

-

Amide bond formation: This is a particularly important reaction in drug development. The carboxylic acid can be activated (e.g., with carbodiimides like EDC or by conversion to an acid chloride) and then reacted with amines to form amides.

-

-

Oxazolidinone Ring: The oxazolidinone ring is generally stable under neutral and acidic conditions. However, it can be susceptible to hydrolysis under strong basic conditions, which would lead to the opening of the ring.

Stability

The stability of the compound should be assessed under various conditions to determine its shelf-life and appropriate storage conditions.

Recommended Stability Studies:

-

pH Stability: The compound should be incubated in buffers of varying pH (e.g., pH 2, 7.4, and 9) at a constant temperature, and the concentration of the parent compound should be monitored over time by HPLC. This will identify any pH-dependent degradation pathways.

-

Thermal Stability: The solid compound and solutions of the compound should be stored at elevated temperatures (e.g., 40 °C, 60 °C) to assess its stability to heat.

-

Photostability: The compound should be exposed to UV and visible light to determine its sensitivity to photodegradation.

Conclusion

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a promising building block for the synthesis of novel compounds with potential therapeutic applications. While experimental data for this specific molecule is limited, this technical guide has provided a comprehensive framework for its characterization. By following the detailed experimental protocols outlined herein, researchers can obtain the necessary physical and chemical data to confidently utilize this compound in their research and development endeavors. The predicted properties and the discussion of expected reactivity and spectroscopic features provide a solid foundation for initiating these experimental investigations. A thorough understanding of these fundamental properties is the cornerstone of successful and efficient drug discovery and development.

References

-

PubChem. 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. [Link]

Sources

An In-Depth Technical Guide to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, a key building block in modern medicinal chemistry. The document delves into its chemical properties, provides a detailed, validated synthetic protocol, and explores its critical role as an intermediate in the synthesis of complex pharmaceuticals, most notably the anticoagulant drug Rivaroxaban. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Versatility of the Oxazolidinone Scaffold

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of therapeutically important agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore and a valuable chiral auxiliary in asymmetric synthesis. The incorporation of a butanoic acid moiety at the N-3 position of the oxazolidinone ring, as seen in 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, introduces a flexible linker with a terminal carboxylic acid group. This functional handle is instrumental for further chemical modifications, such as amide bond formation, making it a highly desirable intermediate for the construction of more complex drug molecules.

This guide will focus on the synthesis, characterization, and application of this specific derivative, providing a robust foundation for its utilization in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 933686-66-9 | [1] |

| Molecular Formula | C₇H₁₁NO₄ | [2] |

| Molecular Weight | 173.17 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | General knowledge |

Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum of butanoic acid and its derivatives typically shows characteristic signals for the alkyl chain protons. The protons on the carbon adjacent to the carboxylic acid group are expected to appear in the 2-3 ppm region.[3]

-

¹³C NMR: The carbon NMR spectrum of butanoic acid derivatives will display distinct peaks for each of the four carbon atoms in the butanoic acid chain, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.[4]

-

Mass Spectrometry: The mass spectrum of butanoic acid often shows a very small molecular ion peak, indicating that the parent ion is not very stable and readily undergoes fragmentation.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch of the carboxylic acid around 1700-1725 cm⁻¹. The C=O stretch of the oxazolidinone ring will also be present.

Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: A Validated Protocol

The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is typically achieved through the N-alkylation of 2-oxazolidinone with a suitable four-carbon electrophile bearing a protected carboxylic acid functionality, followed by deprotection. The following protocol describes a reliable and scalable method.

Synthetic Pathway

Caption: Synthetic route to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation of 2-Oxazolidinone

-

Materials:

-

2-Oxazolidinone

-

Ethyl 4-bromobutanoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add 2-oxazolidinone (1.0 eq). b. Add anhydrous DMF to dissolve the 2-oxazolidinone. c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. e. Allow the reaction mixture to stir at 0 °C for 30 minutes. f. Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the reaction mixture. g. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC). h. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. i. Extract the aqueous layer with ethyl acetate (3 x). j. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. k. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate. l. Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

-

Materials:

-

Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

-

Procedure: a. Dissolve the purified ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate (1.0 eq) in a mixture of THF and water. b. Add lithium hydroxide (1.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC. d. Once the reaction is complete, remove the THF under reduced pressure. e. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. f. Extract the aqueous layer with dichloromethane (3 x). g. Combine the organic layers, dry over anhydrous MgSO₄, and filter. h. Concentrate the filtrate under reduced pressure to yield 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Applications in Drug Development: A Key Intermediate

The bifunctional nature of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, possessing both the oxazolidinone core and a carboxylic acid linker, makes it a valuable intermediate in the synthesis of various pharmaceutical agents.

Synthesis of Rivaroxaban

A prominent application of this compound is in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant.[6][7][8][9] In the synthesis of Rivaroxaban, the oxazolidinone moiety serves as a central scaffold, and the butanoic acid chain is a precursor to the amine functionality that is ultimately acylated with the 5-chlorothiophene-2-carbonyl chloride fragment.

Caption: Role in Rivaroxaban Synthesis.

Potential as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. The structural characteristics of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, with its defined length and terminal functional group, make it an attractive candidate for incorporation as a linker or part of a linker in the design of novel PROTACs.

Conclusion

4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a compound of significant interest to the pharmaceutical industry. Its straightforward synthesis and versatile chemical handles make it an invaluable building block for the development of complex drug molecules. The detailed synthetic protocol and discussion of its applications provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

-

Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. [Link]

- Process for the preparation of rivaroxaban involving novel intermediate. (2021).

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). Molecules, 26(15), 4477. [Link]

-

4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. PubChem. [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014). PubMed. [Link]

-

RIVAROXABAN. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]

-

mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. [Link]

-

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid. PubChem. [Link]

-

DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2017). Hungarian Journal of Industry and Chemistry. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

- One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. (2019).

-

4-Oxo-4-(p-tolylamino)butanoic acid. PubChem. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). National Institutes of Health. [Link]

-

Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. (1998). PubMed. [Link]

-

New acylides: synthesis of 3-O-[γ-(4-oxo-2-aryl- thiazolidin-3-yl)butyryl]erythromycin A derivatives. (2008). Beilstein Journal of Organic Chemistry. [Link]

-

Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. (2009). ResearchGate. [Link]

-

Butanoic acid, 2-oxo-. (n.d.). NIST WebBook. [Link]

-

4 Oxo 4 3 oxo 2 decanyl amino butanoic acid. (2018). mzCloud. [Link]

-

Compound 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]butanoic acid. (n.d.). MolPort. [Link]

Sources

- 1. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid (C7H11NO4) [pubchemlite.lcsb.uni.lu]

- 3. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. hmdb.ca [hmdb.ca]

- 8. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: Navigating the Unknown

In the field of drug discovery, we often encounter novel chemical entities with therapeutic potential, yet undefined mechanisms. Such is the case with 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid . A comprehensive review of current scientific literature reveals a conspicuous absence of data regarding the specific biological activity and mechanism of action (MoA) of this compound.

This guide, therefore, deviates from a traditional whitepaper format. Instead of detailing a known MoA, it serves as a strategic roadmap for its elucidation. By leveraging the well-established pharmacology of the broader oxazolidinone class of compounds, we will outline a rigorous, multi-phased experimental plan designed to systematically uncover the molecular and cellular activities of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. This document is structured to provide not just protocols, but the scientific rationale and causality behind each experimental choice, empowering researchers to embark on a scientifically sound investigation.

Part 1: The Foundational Hypothesis - Insights from the Oxazolidinone Class

The chemical structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid places it within the oxazolidinone family. This class of synthetic antibiotics is renowned for its unique mechanism of action, which provides a strong starting hypothesis for our investigation.

Oxazolidinones, with linezolid being the archetypal member, are potent inhibitors of bacterial protein synthesis.[1][2][3] Their mechanism is distinct from most other protein synthesis inhibitors, which typically interfere with the elongation phase of translation. Instead, oxazolidinones act at the very beginning of the process: the initiation stage.[][5][6]

The core mechanism involves binding to the 50S subunit of the bacterial ribosome.[1][7] Specifically, they interact with the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[3][8] This binding event prevents the formation of a functional 70S initiation complex, a crucial assembly of the 30S and 50S ribosomal subunits with initiator tRNA and mRNA.[6][9][10] By locking the ribosome in a non-productive state, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[8][10]

This unique MoA means there is often no cross-resistance with other classes of antibiotics that target protein synthesis.[5][7]

Figure 1. Hypothesized mechanism of action based on the oxazolidinone class.

Primary Hypothesis: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid acts as a bacterial protein synthesis inhibitor by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex.

Part 2: A Phased Experimental Approach to MoA Elucidation

We will now outline a logical, four-phase workflow to test our hypothesis and fully characterize the compound's mechanism. This workflow is designed to move from broad phenotypic effects to specific molecular interactions.

Figure 2. Experimental workflow for MoA elucidation.

Phase 1: Confirming Biological Activity

Objective: To determine if 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid possesses antimicrobial activity and to quantify its potency.

Core Experiment: Minimum Inhibitory Concentration (MIC) Determination.

Rationale: Before investing in complex mechanistic studies, it is crucial to confirm the foundational premise: that the compound has a biological effect. An MIC assay is the gold standard for quantifying the potency of an antimicrobial agent against a panel of clinically relevant bacteria. We will select a range of Gram-positive organisms (the primary targets for oxazolidinones) and Gram-negative organisms (to assess spectrum).

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation: Prepare a 2-fold serial dilution of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations should typically range from 128 µg/mL down to 0.06 µg/mL.

-

Controls: Include a positive control (bacterial inoculum, no compound) and a negative control (broth only). Linezolid should be run in parallel as a comparator control.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Data Presentation:

| Organism | 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid (MIC, µg/mL) | Linezolid (MIC, µg/mL) |

| S. aureus (MSSA) | [Experimental Result] | 1-4 |

| S. aureus (MRSA) | [Experimental Result] | 1-4 |

| E. faecalis (VSE) | [Experimental Result] | 1-4 |

| E. faecium (VRE) | [Experimental Result] | 1-4 |

| S. pneumoniae | [Experimental Result] | 0.5-2 |

| E. coli | [Experimental Result] | >64 |

| P. aeruginosa | [Experimental Result] | >64 |

Table 1. Example data table for MIC results. Expected results for an oxazolidinone would show activity primarily against Gram-positive bacteria.

Phase 2: Identifying the Affected Cellular Pathway

Objective: To determine which major macromolecular synthesis pathway (protein, DNA, RNA, or cell wall) is inhibited by the compound.

Core Experiment: Macromolecular Synthesis (MMS) Assay.

Rationale: This assay provides a rapid and powerful method to narrow down the compound's general mechanism. By measuring the incorporation of radiolabeled precursors into their respective macromolecules in the presence of the compound, we can pinpoint the affected pathway. For an oxazolidinone, we expect to see specific inhibition of protein synthesis.

Experimental Protocol: Radiolabeled Precursor Incorporation Assay

-

Culture Growth: Grow a susceptible bacterial strain (e.g., S. aureus) to early-log phase.

-

Compound Treatment: Aliquot the culture into tubes and add the test compound at a concentration of 4x MIC. Include a vehicle control (DMSO) and controls for each pathway (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Chloramphenicol for protein, Vancomycin for cell wall).

-

Radiolabeling: To separate tubes, add a specific radiolabeled precursor:

-

Protein Synthesis: [³H]-Leucine or [³⁵S]-Methionine

-

DNA Synthesis: [³H]-Thymidine

-

RNA Synthesis: [³H]-Uridine

-

Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

-

-

Time Course: Incubate the tubes and take samples at various time points (e.g., 0, 10, 20, 30 minutes).

-

Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates the large macromolecules while leaving unincorporated precursors in solution.

-

Quantification: Collect the precipitate on a filter membrane, wash, and measure the radioactivity using a scintillation counter.

-

Analysis: Plot the incorporated radioactivity over time for each condition. A specific inhibitor will cause the curve for its corresponding pathway to plateau, while others continue to rise.

Data Presentation:

| Pathway | Precursor | Expected % Inhibition by Test Compound |

| Protein Synthesis | [³H]-Leucine | >90% |

| DNA Synthesis | [³H]-Thymidine | <10% |

| RNA Synthesis | [³H]-Uridine | <10% |

| Cell Wall Synthesis | [¹⁴C]-NAG | <10% |

Table 2. Expected outcome of a macromolecular synthesis assay for a compound with an oxazolidinone-like mechanism.

Phase 3: Target Deconvolution and Validation

Objective: To confirm that the compound directly interacts with the bacterial ribosome and inhibits translation, and to assess its selectivity for bacterial over eukaryotic ribosomes.

Core Experiment 1: Cell-Free Translation Assay

Rationale: To confirm that the inhibition of protein synthesis is due to a direct effect on the translational machinery, rather than an indirect cellular effect. A cell-free system using purified ribosomes, tRNA, mRNA, and amino acids isolates the process of translation.

Protocol:

-

Utilize a commercial E. coli S30 extract system.

-

Set up reactions containing all necessary components for translation and a reporter template (e.g., luciferase mRNA).

-

Add serial dilutions of the test compound.

-

Incubate to allow for protein synthesis.

-

Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of translation.

Core Experiment 2: Ribosome Binding Assay

Rationale: This is the key experiment to validate the direct interaction with the proposed molecular target. A competition binding assay can demonstrate that the test compound binds to the same site on the 50S subunit as linezolid.

Protocol:

-

Isolate 70S ribosomes from a susceptible bacterial strain.

-

Use a fluorescently labeled linezolid analog or a radiolabeled linezolid ([³H]-linezolid) as a probe.

-

In a multi-well plate, incubate a fixed concentration of ribosomes and the probe with increasing concentrations of unlabeled 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

-

Measure the displacement of the probe. For fluorescence polarization, binding to the large ribosome results in a high polarization signal; displacement by the test compound will cause a decrease in polarization. For radiolabeling, measure the amount of bound radiolabel.

-

Calculate the Ki (inhibition constant) to quantify the binding affinity.

Core Experiment 3: Eukaryotic Protein Synthesis Assay

Rationale: A critical aspect of drug development is selectivity. Since mitochondrial ribosomes are evolutionarily closer to bacterial ribosomes than eukaryotic cytosolic ribosomes are, oxazolidinones can sometimes cause off-target toxicity via inhibition of mitochondrial protein synthesis.[11][12] This assay assesses the selectivity of the compound.

Protocol:

-

Perform cell-free translation assays using both a rabbit reticulocyte lysate system (for cytosolic ribosomes) and a system with purified mammalian mitochondria.

-

Determine the IC50 of the test compound in both systems.

-

A high IC50 in the eukaryotic systems compared to the bacterial system indicates good selectivity and a lower risk of toxicity.

Phase 4: Genetic Confirmation of the Mechanism

Objective: To provide definitive genetic evidence for the MoA by demonstrating that resistance to the compound maps to the proposed target.

Core Experiment: Resistant Mutant Generation and Whole Genome Sequencing.

Rationale: Spontaneous resistance to oxazolidinones most commonly arises from point mutations in the gene encoding 23S rRNA, specifically at positions like G2576.[13] Identifying such mutations in bacteria resistant to our test compound would provide powerful, conclusive evidence that it acts on the ribosome.

Protocol:

-

Selection: Plate a high density of a susceptible bacterial strain (e.g., 10^9 CFU) on agar plates containing the test compound at 4x and 8x the MIC.

-

Isolation: Incubate the plates for 48-72 hours and select colonies that grow. These are spontaneous resistant mutants.

-

MIC Confirmation: Confirm the resistance phenotype of the isolated colonies by re-running MIC assays.

-

Genomic DNA Extraction: Extract genomic DNA from the resistant mutants and the parent (wild-type) strain.

-

Whole Genome Sequencing (WGS): Sequence the genomes of the parent and resistant strains.

-

Variant Analysis: Compare the sequences to identify mutations present only in the resistant strains. A finding of mutations in the 23S rRNA genes would strongly validate the hypothesized mechanism of action.

Conclusion and Forward Outlook

While 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is currently a compound of unknown function, its structural classification provides a strong, testable hypothesis for its mechanism of action. The phased experimental plan detailed in this guide provides a comprehensive and scientifically rigorous pathway for its characterization. By systematically moving from broad biological activity to specific molecular interactions and genetic validation, researchers can confidently elucidate the MoA of this novel entity. The successful completion of this workflow will not only define the compound's function but also illuminate its potential as a therapeutic agent, contributing valuable knowledge to the field of antimicrobial drug discovery.

References

- Spížek, J., & Řezanka, T. (2017). Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed.

- Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents.

- BOC Sciences. (n.d.).

- EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters.

- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents. BenchChem.

- Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.

- Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255.

- American Society for Microbiology. (n.d.). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy.

- Patsnap. (2024). What is the mechanism of Linezolid?.

- De Vries, E., et al. (2001). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Antimicrobial Agents and Chemotherapy, 45(6), 1801-1805.

- Wikipedia. (n.d.). Linezolid. Wikipedia.

- Taylor & Francis Online. (2014). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Review of Anti-infective Therapy, 8(5).

- RCSB PDB. (n.d.). Linezolid. PDB-101.

- National Center for Biotechnology Information. (2024). Linezolid.

Sources

- 1. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidinone antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Linezolid - Wikipedia [en.wikipedia.org]

"crystal structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid"

An In-Depth Methodological Guide to the Structural Elucidation of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid via Single-Crystal X-ray Crystallography

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive technical framework for determining the crystal structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, a molecule of interest due to its oxazolidinone core, a privileged scaffold in medicinal chemistry. While a public crystal structure for this specific compound is not available, this whitepaper serves as a detailed methodological protocol for its synthesis, crystallization, and ultimate structural elucidation by single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, from solvent selection in crystallization to the computational steps of structure refinement, providing researchers and drug development professionals with a self-validating system for obtaining and interpreting high-quality crystallographic data.

Introduction: The Rationale for Structural Determination

The oxazolidinone ring system is a vital pharmacophore found in several clinically important antibacterial agents, such as Linezolid. The efficacy and properties of these molecules are intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid combines this heterocyclic core with a flexible butanoic acid sidechain, presenting an interesting case for structural analysis. The carboxylic acid moiety introduces a strong potential for hydrogen bonding, suggesting that the crystal packing could be governed by intricate intermolecular networks.

Determining the precise crystal structure through Single-Crystal X-ray Diffraction (SCXRD) is paramount.[1][2] SCXRD provides unambiguous data on bond lengths, bond angles, conformational preferences of the flexible sidechain, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate the crystal lattice.[1][3] This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the molecule's preferred conformation can inform the design of more potent analogues.

-

Polymorphism Screening: Identifying different crystalline forms (polymorphs) is critical in pharmaceutical development, as they can have different solubilities, stabilities, and bioavailabilities.

-

Computational Modeling: An experimental structure provides a crucial ground truth for validating and refining computational models used in drug design.

This guide will therefore outline the complete workflow, from obtaining the pure compound to analyzing its definitive three-dimensional structure.

Part I: Material Preparation - Synthesis and Crystallization

The foundation of a successful SCXRD experiment is a high-quality, single crystal, which in turn requires a pure, well-characterized compound.[4][5]

Synthesis and Purification

A plausible synthetic route involves the N-alkylation of 2-oxazolidinone with a suitable 4-halobutanoic acid ester, followed by hydrolysis.

Protocol 1: Two-Step Synthesis

-

N-Alkylation: To a solution of 2-oxazolidinone in a polar aprotic solvent like Dimethylformamide (DMF), add a strong, non-nucleophilic base such as sodium hydride (NaH). Stir at 0°C for 30 minutes. Add ethyl 4-bromobutanoate dropwise and allow the reaction to warm to room temperature, stirring overnight.

-

Work-up and Purification (Ester): Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification (Acid): Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the desired carboxylic acid with ethyl acetate. Dry the organic layer, concentrate, and recrystallize the final product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid.

The Art and Science of Crystallization

Crystallization is often the most significant bottleneck in SCXRD.[6][7] The goal is to slowly bring a solution from a stable, undersaturated state to a metastable, supersaturated state where crystal nucleation and growth can occur. Given the molecule's polarity (a hydrogen-bond-donating carboxylic acid and a polar amide-like group), several solvent-based methods are viable.

Common Crystallization Techniques for Small Organic Molecules

| Method | Principle | Suitability for Target Molecule |

| Slow Evaporation [8] | The concentration of the solute is gradually increased as the solvent evaporates, inducing supersaturation. | Highly suitable. Solvents like ethanol, methanol, or acetone could be effective. The vial should be covered with a perforated film to slow the evaporation rate. |

| Vapor Diffusion [9] | A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility. | Excellent choice. A solution in a solvent like dichloromethane (DCM) with an anti-solvent like hexane or diethyl ether in the larger jar is a promising combination. |

| Solvent Layering [8] | An anti-solvent is carefully layered on top of a solution of the compound. Crystallization occurs slowly at the interface as the solvents diffuse into one another. | Effective but can be technically challenging. A solution in DMF or DMSO could be layered with an anti-solvent like water or toluene.[8] |

| Antisolvent Addition [9] | An anti-solvent is added dropwise to a stirred solution of the compound until turbidity is observed, after which the solution is left undisturbed. | A rapid method, but often yields smaller or lower-quality crystals. Best used for initial screening. |

The choice of method is often empirical. A systematic screening approach is recommended, exploring various solvents and techniques in parallel.

Caption: The computational workflow from raw data to a final crystal structure.

Key Steps Explained:

-

Integration: The software identifies the diffraction spots on each image, determines the crystal's unit cell parameters, and integrates the intensity of each reflection.

-

Scaling and Merging: Data from all images are scaled to a common reference frame, and corrections (e.g., for absorption) are applied. Redundant measurements of the same reflection are averaged.

-

Structure Solution: This is the critical step of obtaining the first rough model of the structure. For small molecules, "Direct Methods," a mathematical approach that uses statistical relationships between reflection intensities, is typically employed to determine the phases of the X-rays and generate an initial electron density map.

-

Refinement: The initial atomic positions are refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model. Anisotropic displacement parameters (which model atomic vibrations) are typically introduced for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions. The quality of the fit is monitored using metrics like R1 and wR2, with lower values indicating a better fit.

Part III: Analysis and Interpretation of Structural Data

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure, from which key molecular and supramolecular features can be analyzed.

Hypothetical Crystallographic Data Summary

The following table presents an example of the key data that would be obtained and reported.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₇H₁₁NO₄ | Confirms the molecular composition. |

| Formula Weight | 173.17 | Derived from the formula. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the complete set of symmetry operations within the crystal. |

| a, b, c (Å) | 8.5, 12.0, 9.2 | Dimensions of the unit cell. |

| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 927.4 | Volume of a single unit cell. |

| Z | 4 | Number of molecules in one unit cell. |

| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the final model. |

| wR2 (all data) | < 0.15 | Another indicator of the model's quality. |

| GooF | ~ 1.0 | Goodness-of-fit; a value close to 1 indicates a good refinement. |

Molecular Geometry and Conformation

Analysis of the CIF would provide precise bond lengths and angles, confirming the expected geometry of the oxazolidinone ring and the butanoic acid chain. Of particular interest would be the torsion angles along the N-C-C-C-COOH backbone, which would reveal the preferred conformation of the flexible sidechain in the solid state. This conformation is a direct result of minimizing steric hindrance and maximizing favorable intermolecular interactions.

Supramolecular Structure: The Hydrogen-Bonding Network

The most insightful aspect of the structure would be the analysis of intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules would form a classic carboxylic acid dimer motif, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. Further hydrogen bonds involving the carbonyl oxygen of the oxazolidinone ring are also possible, potentially linking these dimers into sheets or chains, thus building the full three-dimensional lattice. Understanding this packing is crucial for predicting physical properties like melting point and solubility.

Conclusion

The determination of the crystal structure of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a critical step in understanding its fundamental chemical nature and potential as a pharmacophore. This guide has outlined a robust, field-proven workflow that integrates chemical synthesis, systematic crystallization screening, and the powerful analytical technique of single-crystal X-ray diffraction. By following these self-validating protocols, researchers can confidently elucidate the precise three-dimensional architecture of this and other small molecules, providing the authoritative structural data needed to drive innovation in drug discovery and materials science.

References

-

SPT Labtech. Chemical crystallization.

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

-

Staples, R. J. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.

-

X-raybs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

-

EPFL. (n.d.). Crystallization of small molecules.

-

Wikipedia. (n.d.). X-ray crystallography.

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

An In-depth Technical Guide to the Derivatives of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid: Synthesis, Properties, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a variety of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of derivatives originating from the 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid core. We will delve into the synthetic pathways for the core structure and its key derivatives, elucidate the structure-activity relationships (SAR) that govern their biological effects, and highlight their primary application as Factor Xa inhibitors for anticoagulant therapy. Furthermore, this guide will touch upon other potential therapeutic avenues for this versatile chemical class, including their roles as antibacterial agents and monoamine oxidase (MAO) inhibitors. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to equip researchers and drug development professionals with the necessary knowledge to innovate within this chemical space.

Introduction: The Significance of the 2-Oxazolidinone Moiety

The 2-oxazolidinone ring system is a privileged heterocyclic motif in drug discovery, most famously represented by the antibiotic linezolid. Its rigid structure and synthetic tractability have made it an attractive scaffold for the development of a wide array of therapeutic agents. The introduction of a butanoic acid side chain at the N-3 position of the 2-oxazolidinone ring creates a versatile platform, 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid, for further derivatization. The carboxylic acid functionality serves as a convenient handle for the synthesis of amides and esters, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will focus on the synthesis of this core molecule and its subsequent transformation into derivatives with significant therapeutic potential.

Synthesis of the Core Scaffold: 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

The synthesis of the 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid core is a critical first step in the development of its derivatives. The most direct and widely applicable method involves the N-alkylation of 2-oxazolidinone with a suitable 4-halobutanoate ester, followed by hydrolysis of the resulting ester.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a two-step process, starting from commercially available 2-oxazolidinone.

Caption: General two-step synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid

This protocol is a representative procedure based on established N-alkylation and hydrolysis reactions of oxazolidinones.

Step 1: N-Alkylation of 2-Oxazolidinone

-

Reaction: 2-Oxazolidinone + Ethyl 4-bromobutanoate → Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate

-

Reagents and Solvents:

-

2-Oxazolidinone

-

Ethyl 4-bromobutanoate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as base

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-oxazolidinone (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate as a pure compound.

-

Step 2: Hydrolysis of the Ester [1][2]

-

Reaction: Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate → 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid

-

Reagents and Solvents:

-

Ethyl 4-(2-oxo-1,3-oxazolidin-3-yl)butanoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

A mixture of tetrahydrofuran (THF) and water

-

-

Procedure:

-

Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 eq.) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid (e.g., 1 M HCl).

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid. The product can be further purified by recrystallization if necessary.

-

Therapeutic Applications of Derivatives

The 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid scaffold is a versatile starting point for the development of various therapeutic agents. The primary and most successful application to date is in the field of anticoagulation as Factor Xa inhibitors.

Factor Xa Inhibitors: A New Era in Anticoagulation

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade.[3] Its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.[4] Several direct oral anticoagulants (DOACs) that target Factor Xa have been developed, with Rivaroxaban (Xarelto®) being a prominent example that features a substituted 2-oxazolidinone moiety derived from a related core structure.[5][6]

Caption: The coagulation cascade and the site of action of Factor Xa inhibitors.

3.1.1. Structure-Activity Relationship (SAR) of Oxazolidinone-based Factor Xa Inhibitors

The development of potent and selective Factor Xa inhibitors based on the oxazolidinone scaffold has been guided by extensive SAR studies.[7][8][9] The general pharmacophore model for these inhibitors includes key interactions with the S1 and S4 pockets of the Factor Xa active site.

-

The Oxazolidinone Core: Provides a rigid scaffold to correctly orient the substituents for optimal binding.

-

The Butanamide Moiety: Derivatives of the butanoic acid, particularly amides, are crucial for interacting with the enzyme. The terminal group of the amide chain often occupies the S4 pocket of Factor Xa. The nature of this group significantly influences potency and selectivity.

-

Substituents on the Phenyl Ring: The oxazolidinone is typically attached to a phenyl ring, which can be further substituted to enhance binding and modulate pharmacokinetic properties.

3.1.2. Synthesis of Amide Derivatives as Factor Xa Inhibitors

The carboxylic acid of the core scaffold is readily converted to a variety of amides using standard peptide coupling reagents.

Caption: General scheme for the synthesis of amide derivatives.

Table 1: Representative Factor Xa Inhibitory Activity of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanamide Derivatives

| Compound ID | R Group (Amide) | Factor Xa IC₅₀ (nM) | Reference |

| Rivaroxaban Analogue A | 5-Chlorothiophen-2-yl | 0.7 | [8] |

| Analogue B | 2-Thiazolyl | 15.2 | [8] |

| Analogue C | 4-Morpholinophenyl | 5.8 | [10] |

| Analogue D | 3-Cyanophenyl | 25.6 | [11] |

Note: The data presented are representative and intended to illustrate the impact of the amide substituent on inhibitory activity. Actual values may vary depending on the specific assay conditions.

Potential as Antibacterial Agents

The 2-oxazolidinone core is the defining feature of the linezolid class of antibiotics.[5][12] While the primary focus for derivatives of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid has been on anticoagulation, there is potential for these compounds to exhibit antibacterial activity, particularly against Gram-positive bacteria.[13] Further derivatization of the butanoic acid chain could lead to novel antibacterial agents with improved properties.

Monoamine Oxidase (MAO) Inhibition

Certain oxazolidinones have been shown to be reversible inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[14][][16] This has led to investigations into their potential use as antidepressants or for the treatment of neurodegenerative diseases.[17] Derivatives of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid could be explored for their MAO inhibitory activity, potentially leading to new therapeutic agents in this area.

Conclusion and Future Perspectives

The 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid scaffold is a valuable platform in medicinal chemistry. Its straightforward synthesis and the versatility of its carboxylic acid functional group allow for the creation of diverse libraries of compounds. The proven success of its derivatives as Factor Xa inhibitors, exemplified by the structural relationship to Rivaroxaban, underscores the therapeutic potential of this chemical class. Future research in this area could focus on:

-

Optimization of Factor Xa Inhibitors: Fine-tuning the substituents on the butanamide side chain and the phenyl ring to improve potency, selectivity, and pharmacokinetic profiles.

-

Exploration of Other Therapeutic Areas: Systematically investigating the antibacterial and MAO inhibitory properties of novel derivatives.

-

Development of Prodrug Strategies: Utilizing the carboxylic acid to create prodrugs with enhanced solubility or targeted delivery.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further exploit the rich chemistry and therapeutic potential of 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid derivatives.

References

-

Design, Synthesis, and Structure–Activity and Structure–Pharmacokinetic Relationship Studies of Novel[3][3][9] Tricyclic Fused Oxazolidinones Leading to the Discovery of a Potent, Selective, and Orally Bioavailable FXa Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[3][3][9] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor. PubMed. [Link]

-

Design, synthesis, and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. PubMed. [Link]

- Structure-activity relationships governing to the oxazolidinone development.

-

The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

-

Rivaroxaban Alternatives Compared. Drugs.com. [Link]

-

Recent developments in the identification of novel oxazolidinone antibacterial agents. PubMed. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

-

An indirect comparison of dabigatran, rivaroxaban and apixaban for atrial fibrillation. PubMed. [Link]

-

Synthesis and factor Xa inhibitory activity of rivaroxaban derivatives. Journal of China Pharmaceutical University. [Link]

-

Factor Xa Inhibitors - Rivaroxaban & Apixaban: Pharmacology. YouTube. [Link]

-

Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. PubMed. [Link]

- One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]

-